N-hydroxy-L-phenylalanine
Overview
Description
Scientific Research Applications
Enzymatic Role in Amino Acid Metabolism
N-hydroxy-L-phenylalanine is closely related to phenylalanine, an essential amino acid involved in various metabolic processes. Phenylalanine hydroxylase (PheH) is a crucial enzyme that catalyzes the hydroxylation of L-phenylalanine (L-Phe) to L-tyrosine, an essential step in phenylalanine metabolism. This reaction is significant in preventing phenylalanine accumulation in the body, which can lead to disorders like phenylketonuria (PKU) (Zhang, Ames, & Walsh, 2011).
Phenylketonuria Research
Research into phenylketonuria (PKU) has revealed insights into the role of enzymes related to phenylalanine metabolism. PKU is a metabolic disorder resulting from a deficiency in phenylalanine hydroxylase, leading to elevated phenylalanine levels. Studies have examined the genetic, molecular, and biochemical aspects of this disorder, providing valuable information on phenylalanine's metabolic pathways (Mitchell, Trakadis, & Scriver, 2011).
Biochemical Characterization of Phenylalanine-Derived Compounds
Research has also focused on characterizing compounds derived from phenylalanine, such as tyrosine. This includes studying the binding and domain organization in enzymes like human phenylalanine hydroxylase, which plays a crucial role in converting phenylalanine to tyrosine. Such studies help understand the structural and functional aspects of these enzymes (Thórólfsson et al., 2002).
Exploration of Therapeutic Approaches in Metabolic Disorders
Significant research has been directed toward developing therapeutic approaches for metabolic disorders involving phenylalanine, like PKU. This includes the study of various treatments, dietary management, and potential future interventions like gene therapy (Spronsen, 2010).
Industrial Applications in Amino Acid Production
Beyond medical research, there are studies on optimizing the production of amino acids like L-phenylalanine for food and medicinal applications. This includes exploring enzymatic pathways and genetic modifications in microorganisms to enhance phenylalanine production, which is vital for industrial applications (Ding et al., 2016).
Future Directions
Future research directions could include the efficient biosynthesis of L-phenylalanine from inexpensive aromatic precursors . Additionally, the sensing, uptake, and catabolism of L-phenylalanine during 2-Phenylethanol biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae could be explored .
properties
IUPAC Name |
(2S)-2-(hydroxyamino)-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJSQTVPKSYCB-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-L-phenylalanine | |
CAS RN |
14668-24-7 | |
Record name | (2S)-2-(N-hydroxyamino)-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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